molecular formula C18H17Cl2N3O3 B2785115 N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251557-63-7

N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2785115
CAS No.: 1251557-63-7
M. Wt: 394.25
InChI Key: YSYGYQOQZDTCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves the reaction of 2,3-dichloroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with glycine and an appropriate oxidizing agent to form the final imidazolidinone structure. The reaction conditions usually involve refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-(3-(2-hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
  • N-(2,3-dichlorophenyl)-2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
  • N-(2,3-dichlorophenyl)-2-(3-(2-nitrophenyl)-2-oxoimidazolidin-1-yl)acetamide

Uniqueness

N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-26-15-8-3-2-7-14(15)23-10-9-22(18(23)25)11-16(24)21-13-6-4-5-12(19)17(13)20/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYGYQOQZDTCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.